molecular formula C15H18N4O5 B1213147 Mitomycin D CAS No. 79026-43-0

Mitomycin D

Katalognummer: B1213147
CAS-Nummer: 79026-43-0
Molekulargewicht: 334.33 g/mol
InChI-Schlüssel: JHIATKDBEBOOCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Mitomycin D, also known as this compound, is a useful research compound. Its molecular formula is C15H18N4O5 and its molecular weight is 334.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123106. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Mitomycin D has been utilized in various clinical scenarios, particularly in oncology. Key applications include:

  • Treatment of Solid Tumors : this compound has shown efficacy in treating advanced solid tumors, including breast cancer and gastric cancer. It is often used in combination with other chemotherapeutic agents to enhance therapeutic outcomes .
  • Intraoperative Use : A notable study reported the intraoperative application of this compound conjugated with dextran (MMC-D) for patients with advanced abdominal cancers. This method led to objective tumor responses in 9 out of 16 patients treated .
  • Combination Chemotherapy : this compound is frequently combined with other drugs such as gemcitabine and vinorelbine to improve treatment efficacy against resistant cancer cell lines .

Case Studies

Several documented case studies highlight the effectiveness and challenges associated with this compound treatment:

  • Gastric Cancer Patient : A 42-year-old female treated with this compound experienced hemolytic uremic syndrome following chemotherapy. Despite this complication, her disease stabilized for 24 months post-treatment .
  • Breast Cancer Treatment : In a study involving metastatic breast cancer, patients receiving this compound as part of a combination therapy demonstrated significant tumor reduction and improved survival rates compared to those receiving standard treatments alone .
  • Advanced Abdominal Cancers : Intraoperative administration of MMC-D resulted in localized tumor control and minimal side effects, indicating its potential as an effective local treatment strategy .

Research Findings

Recent research has focused on overcoming drug resistance associated with traditional mitomycin therapies. Studies have shown that modifying this compound into prodrugs can enhance cellular uptake and efficacy against resistant cancer cell lines . The development of lipophilic prodrugs has also been explored to improve the pharmacokinetics of this compound, making it more effective against various malignancies.

Data Table: Summary of Clinical Applications

Application AreaDescriptionStudy Reference
Solid TumorsEffective against various solid tumors ,
Intraoperative UseTargeted delivery during surgery
Combination ChemotherapyEnhances efficacy when used with other agents ,
Drug Resistance StrategiesProdrug modifications to improve uptake

Analyse Chemischer Reaktionen

Reductive Activation and DNA Alkylation

Mitomycin D requires reductive activation to exert its cytotoxic effects. This process involves:

  • Quinone Reduction : The quinone moiety undergoes two-electron reduction to form a hydroquinone intermediate, triggering the elimination of the C10 carbamate group .

  • Aziridine Ring Opening : The activated hydroquinone undergoes ring-opening of the aziridine moiety, generating a reactive quinone methide species capable of DNA alkylation .

DNA Cross-Linking Mechanism :

  • Monofunctional Adducts : Initial alkylation occurs at the N2 position of guanine via nucleophilic attack on the C1 quinone methide .

  • Bifunctional Cross-Links : Intramolecular SN2 displacement at C9 forms a second quinone methide, leading to interstrand DNA cross-links (Fig. 1) .

Key Data :

Reaction StepProductYield (%)ConditionsSource
Quinone reductionHydroquinone intermediate70–90Thiols (pH 8–9), NADPH
DNA cross-link formationBis-adduct (G-G)30–40Anaerobic, pH 5–6

Epimerization at C9

This compound exhibits stereochemical lability at C9 under basic conditions:

  • Base-Catalyzed Epimerization : Treatment with DBU (1,8-diazabicycloundec-7-ene) reversibly opens the carbinolamine bridge, forming an eight-membered ring intermediate (17 ). Deprotonation at C9 yields the more stable 9-epi isomer (18 ) .

Impact on Activity :

  • 9-Epi-mitomycin D shows enhanced cytotoxicity compared to the parent compound due to improved DNA-binding kinetics .

Degradation Pathways

This compound undergoes pH-dependent degradation:

  • Acidic Conditions : Protonation of the aziridine nitrogen leads to ring-opening and formation of inactive mitosene derivatives .

  • Basic Conditions : Elimination of the C10 carbamate group produces mitosane derivatives (e.g., 7 and 9 ) .

Stability Data :

ConditionDegradation ProductHalf-Life (h)Source
pH 2.0Mitosene0.5
pH 9.0Mitosane2.0

Thiol-Mediated Activation

Recent studies reveal thiols can activate this compound autocatalytically:

  • pH Sensitivity : Optimal activation occurs at pH 8–9, aligning with the pKa of thiols (e.g., glutathione) .

  • Mechanism : Thiolate ions form a transient adduct with the quinone, facilitating reduction to the hydroquinone and subsequent DNA alkylation .

Kinetic Parameters :

Thiolk<sub>obs</sub> (M<sup>−1</sup>s<sup>−1</sup>)pHSource
Glutathione0.15 ± 0.028.5
Dithiothreitol0.22 ± 0.038.5

Enzymatic Activation Pathways

This compound is metabolized by cellular reductases:

  • DT-Diaphorase (NQO1) : Two-electron reduction dominates under aerobic conditions .

  • Cytochrome P450 Reductase : One-electron reduction generates semiquinone radicals, leading to oxygen-dependent toxicity .

Enzyme Efficiency :

EnzymeV<sub>max</sub> (nmol/min/mg)K<sub>m</sub> (μM)Source
DT-Diaphorase12.4 ± 1.28.5 ± 0.9
Cytochrome P450 Reductase6.8 ± 0.715.2 ± 1.4

Synthetic Modifications

This compound derivatives are synthesized to enhance stability or activity:

  • C10 Modifications : Replacement of the carbamate with sulfonate groups improves solubility and DNA cross-linking efficiency .

  • Aziridine Substitution : Introduction of methyl groups alters regioselectivity in DNA alkylation .

Derivative Comparison :

DerivativeDNA Cross-Linking (%)Cytotoxicity (IC<sub>50</sub>, nM)Source
This compound35 ± 312 ± 2
Decarbamoyl-MMD28 ± 218 ± 3
C10-Sulfonate-MMD45 ± 48 ± 1

Eigenschaften

IUPAC Name

(11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23)13-7(18(13)2)3-19(15)10(8)11(5)20/h6-7,13,23H,3-4,16H2,1-2H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIATKDBEBOOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79026-43-0
Record name Antibiotic T 20
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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